molecular formula C11H10F2N2OS B6471467 1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol CAS No. 2640886-46-8

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B6471467
CAS No.: 2640886-46-8
M. Wt: 256.27 g/mol
InChI Key: SOMKIKRKMVAEGL-UHFFFAOYSA-N
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Description

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring fused with a benzothiazole moiety, substituted with fluorine atoms at positions 4 and 6

Mechanism of Action

While the specific mechanism of action for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” is not mentioned in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Future Directions

The future directions for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their antibacterial potential . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives could play a significant role in this regard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s quality.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.

    1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is unique due to the specific positioning of the hydroxyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms also enhances its stability and potential interactions with biological targets .

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c12-6-3-8(13)10-9(4-6)17-11(14-10)15-2-1-7(16)5-15/h3-4,7,16H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMKIKRKMVAEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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